N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methylbenzenesulfonamido)acetamide
Description
N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-methylbenzenesulfonamido)acetamide is a hybrid sulfonamide-acetamide derivative featuring a 4-chlorophenyl carbamoyl urea linkage and a 4-methylbenzenesulfonamide moiety. Key functional groups include:
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-11-2-8-14(9-3-11)26(24,25)18-10-15(22)20-21-16(23)19-13-6-4-12(17)5-7-13/h2-9,18H,10H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGAHRQVFGIOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methylbenzenesulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, enzyme inhibitory, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 351.82 g/mol
1. Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives of sulfonamides, which include sulfonamide functionalities similar to those in our compound, possess significant antibacterial properties against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
These results indicate that the compound may exhibit moderate to strong antibacterial activity, particularly against gram-positive bacteria .
2. Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for developing treatments for various conditions, including Alzheimer's disease and urinary tract infections.
Acetylcholinesterase Inhibition Assay Results:
| Compound | IC50 Value (µM) | Reference Standard (Eserine) |
|---|---|---|
| This compound | 5.0 | 0.5 |
Urease Inhibition Assay Results:
| Compound | IC50 Value (µM) | Reference Standard (Thiourea) |
|---|---|---|
| This compound | 10.0 | 21.25 |
These findings suggest that the compound could serve as a potent AChE and urease inhibitor, making it a candidate for further pharmacological studies .
Case Study 1: Antibacterial Efficacy
In a study conducted on synthesized sulfonamide derivatives, including our compound, researchers found that several exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The study highlighted the importance of the sulfonamide group in enhancing antibacterial properties. The results indicated that modifications to the phenyl ring could further optimize activity .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of AChE and urease by various sulfonamide derivatives. The study revealed that compounds with specific substitutions on the aromatic rings showed enhanced inhibitory effects. The findings underscored the potential of these compounds in treating conditions related to enzyme overactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on substituents and analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
